molecular formula C10H7Cl B1664548 1-Chloronaphthalene CAS No. 90-13-1

1-Chloronaphthalene

Cat. No. B1664548
CAS RN: 90-13-1
M. Wt: 162.61 g/mol
InChI Key: JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Description

1-Chloronaphthalene is an aromatic compound. It is a colorless, oily liquid which may be used to determine the refractive index of crystals by immersion . The compound is an isomer to 2-chloronaphthalene .


Synthesis Analysis

1-Chloronaphthalene is obtained directly by chlorination of naphthalene, with the formation of more highly substituted derivatives such as dichloro- and trichloronaphthalenes in addition to the two monochlorinated isomeric compounds: 1-chloronaphthalene and 2-chloronaphthalene .


Molecular Structure Analysis

The structure of isolated 1-chloronaphthalene has been investigated in a supersonic expansion by high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2-8 GHz frequency range . Accurate values of the rotational, centrifugal distortion, and nuclear quadrupole coupling constants for the only available conformer have been determined .


Chemical Reactions Analysis

1-Chloronaphthalene improves the power conversion efficiency of bulk heterojunction solar cells. It forms a 2:2 inclusion complex with β-cyclodextrin (β-CD), which is generated by the self-association of 1:1 β-CD-1CN inclusion complexes .


Physical And Chemical Properties Analysis

1-Chloronaphthalene has a molar mass of 162.62 g/mol . It has a melting point of -20 °C and a boiling point of 263 °C . The compound is nonpolar and has a density of 1.19 g/cm3 at 20 °C .

Scientific Research Applications

Structural Investigation and Molecular Analysis

1-Chloronaphthalene has been a subject of structural analysis to understand its properties better. Drozdowski (2000) conducted a study using the X-ray diffraction method to investigate the structure of liquid 1-chloronaphthalene at 293 K. This study enabled the determination of scattered radiation intensity and calculation of the electron-density radial-distribution function, providing insights into intra- and intermolecular distances in liquid 1-chloronaphthalene (Drozdowski, 2000).

Atmospheric Oxidation and Environmental Interactions

The atmospheric oxidation mechanism of 1-chloronaphthalene, initiated by OH addition to the α-positions, has been studied by Cui et al. (2018). The study highlighted the formation of peroxy intermediates and intramolecular H-shifts leading to various compounds, providing insights into the atmospheric behavior of 1-chloronaphthalene (Cui et al., 2018).

Biodegradation and Adaptation Strategies

Smułek et al. (2019) explored the biodegradation of hydrophobic pollutants like 1-chloronaphthalene, focusing on the adaptation of environmental bacteria. The study demonstrated that exposure to 1-chloronaphthalene resulted in a higher degradation efficiency, linked to changes in the cell properties of bacteria belonging to the Pseudomonas and Serratia genera (Smułek et al., 2019).

Photovoltaic Device Efficiency Improvement

1-Chloronaphthalene has been used in improving the efficiency of polymer photovoltaic devices. Chen et al. (2008) described how the use of solvent mixtures, including 1-chloronaphthalene, in preparing polymer films for these devices resulted in a slower drying process and higher crystallinity, thereby enhancing device performance (Chen et al., 2008).

Inclusion Complex Formation and Excimer Fluorescence

1-Chloronaphthalene forms inclusion complexes with γ-cyclodextrin and maltosyl-γ-CD in neutral and alkaline solutions, exhibiting excimer fluorescence. Hamai (2005) studied this phenomenon, providing equilibrium constants for the formation of these inclusion complexes and shedding light on the chemical behavior of 1-chloronaphthalene in different environmental conditions (Hamai, 2005).

Electrowetting Optics Application

1-Chloronaphthalene has been reported for its use in optical electrowetting devices. Zhang et al. (2009) detailed the preparation and electrowetting analysis of 1-chloronaphthalene, highlighting its critical role in the performance of optical electrowetting devices such as lenses, prisms, and retroreflectors (Zhang et al., 2009).

Safety And Hazards

1-Chloronaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

1-chloronaphthalene
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InChI

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Cl
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Molecular Formula

C10H7Cl
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DSSTOX Substance ID

DTXSID2024791
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Molecular Weight

162.61 g/mol
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Physical Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID.
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C
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Flash Point

250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor)
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Density

1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4
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Product Name

1-Chloronaphthalene

Color/Form

Oily liquid

CAS RN

90-13-1, 25586-43-0
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Melting Point

-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloronaphthalene
Reactant of Route 2
1-Chloronaphthalene
Reactant of Route 3
1-Chloronaphthalene
Reactant of Route 4
1-Chloronaphthalene
Reactant of Route 5
1-Chloronaphthalene
Reactant of Route 6
1-Chloronaphthalene

Citations

For This Compound
7,570
Citations
WY Feng, C Lifshitz - International journal of mass spectrometry and ion …, 1996 - Elsevier
Reactions of the naphthalene radical cation, C 10 H 8 ·+ , and the 1-chloronaphthalene radical cation, C 10 H 7 Cl ·+ , with a series of small organic molecules including amines, …
Number of citations: 15 www.sciencedirect.com
H Drozdowski - Journal of Molecular Structure, 2000 - Elsevier
… However, 1-chloronaphthalene C 10 H 7 –Cl characterised … This work reports the first study of liquid 1-chloronaphthalene … parameters of liquid 1-chloronaphthalene are collected in …
Number of citations: 13 www.sciencedirect.com
TM Aminabhavi, K Banerjee - Journal of Chemical & Engineering …, 1999 - ACS Publications
… the binary mixtures of 1-chloronaphthalene with aromatics is not … at a purity of 90.06 mol % 1-chloronaphthalene as it was not … properties are almost identical to 1-chloronaphthalene. …
Number of citations: 62 pubs.acs.org
JA González, LF Sanz, F Hevia, IG de la Fuente… - Journal of Molecular …, 2022 - Elsevier
… latter for mixtures involving 1-chloronaphthalene. Thus, from … for C 6 H 5 Cl or 1-chloronaphthalene if one wants to describe … or 1,2,4-trichlorobenzene or 1-chloronaphthalene + n-alkane …
Number of citations: 1 www.sciencedirect.com
J Yu, W He, Z Lei, Y Song - 2012 International Conference on …, 2012 - ieeexplore.ieee.org
… In the experiment 1-chloronaphthalene or 2… explain the death of bacteria when 1chloronaphthalene or 2-… degradation rate were greater than 1chloronaphthalene’s.They have the same …
Number of citations: 2 ieeexplore.ieee.org
X Hu, M Wang, F Huang, X Gong, Y Cao - Synthetic metals, 2013 - Elsevier
… ) as the electron donor and [6,6]-phenyl C 71 -butyric acid methyl ester (PC 71 BM) as the electron acceptor was improved from 5.33% to 6.57% by adding 1% of 1-chloronaphthalene …
Number of citations: 35 www.sciencedirect.com
TM Aminabhavi, VB Patil - Journal of Chemical & Engineering …, 1998 - ACS Publications
Density, viscosity, and refractive index at 298.15, 303.15, and 308.15 K and speed of sound at 298.15 K in the binary mixtures of etheny1benzene with N,N-dimethylacetamide, …
Number of citations: 123 pubs.acs.org
TM Aminabhavi, VB Patil - Journal of Chemical & Engineering …, 1998 - ACS Publications
… vs x 1 for 1-chloronaphthalene + n-alkanol mixtures at 298.15 K. For 1-chloronaphthalene + … to negative with increasing concentration of 1-chloronaphthalene in the mixture). However, …
Number of citations: 70 pubs.acs.org
M Costas, H Van Tra, D Patterson… - Journal of the …, 1988 - pubs.rsc.org
… pure components and the following mixtures: 1-chloronaphthalene with the series of normal … 1-chloronaphthalene–br-Cn, CEp for p-xylene–n-Cn(n= 8, 10 and 14), 1-chloronaphthalene…
Number of citations: 40 pubs.rsc.org
A Matsunaga, A Yasuhara - Environmental science & technology, 2003 - ACS Publications
… This paper describes the rapid and complete dechlorination of 1-chloronaphthalene with the aid of electrolytically generated naphthalene radical anion. 1-Chloronaphthalene was …
Number of citations: 30 pubs.acs.org

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